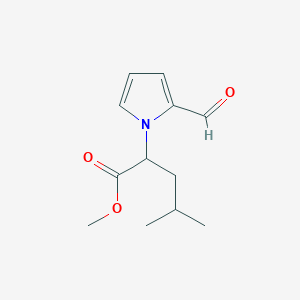

methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group attached to the pyrrole ring and a methylpentanoate ester group. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate typically involves the reaction of 2-formylpyrrole with methyl 4-methylpentanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-4-methylpentanoate.

Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoate.

Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it has been shown to interact with the catalytic site of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group instead of a methylpentanoate group.

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Contains an acetate ester group.

Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate: Contains a butanoate ester group.

Uniqueness

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylpentanoate group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems .

Biological Activity

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including hepatoprotective, immunostimulatory, and antiproliferative effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its biological activity. The presence of the formyl group enhances its reactivity and interaction with various biological targets. The structural formula can be represented as:

Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective properties. Studies have shown that it can mitigate liver damage induced by toxins, potentially through antioxidant mechanisms that reduce oxidative stress in liver cells.

Immunostimulatory Activity

The compound has been studied for its ability to enhance immune responses. In vitro assays demonstrated that it significantly increases the phagocytic activity of macrophages, suggesting a role in boosting innate immunity. This effect is crucial for developing treatments against infections and enhancing vaccine efficacy .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. In particular, it has been reported to inhibit the growth of HepG2 and EACC cells, indicating potential as an anticancer agent . The mechanism involves induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole moiety interacts with enzymes and receptors involved in cellular signaling pathways. This multifaceted mechanism underlies its diverse biological effects.

Study 1: Hepatoprotective Activity

In a controlled study, rats were administered this compound prior to exposure to carbon tetrachloride (CCl₄). Results indicated a significant reduction in liver enzyme levels (ALT and AST), suggesting effective hepatoprotection.

Study 2: Immunomodulatory Effects

A study involving RAW 264.7 macrophage cells demonstrated that treatment with the compound increased nitric oxide production significantly, indicating enhanced immune function. The increase in phagocytosis was measured using flow cytometry, confirming its immunostimulatory properties .

Study 3: Anticancer Activity

In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 20 to 50 µM across different cell types, highlighting its potential as a lead compound for anticancer drug development .

Comparative Analysis with Similar Compounds

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)-4-methylpentanoate |

InChI |

InChI=1S/C12H17NO3/c1-9(2)7-11(12(15)16-3)13-6-4-5-10(13)8-14/h4-6,8-9,11H,7H2,1-3H3 |

InChI Key |

WKNDIVOAKRQKED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)N1C=CC=C1C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.